3,4-Dichloro vs. 3,5-Dichloro Phenyl Substitution: Predicted logP and Electronic Differentiation
The 3,4-dichlorophenyl group in the target compound generates a dipole moment vector oriented along the ring plane that differs from the more symmetric 3,5-dichlorophenyl isomer. Computational prediction (ALOGPS 2.1) estimates a logP of approximately 2.8 for the target compound versus approximately 3.0 for the 3,5-dichloro isomer, reflecting the greater hydrophobicity of the meta,meta-dichloro arrangement relative to the ortho,meta pattern of the 3,4-substitution [1]. Additionally, the 3,4-dichloro configuration places one chlorine in a position ortho to the acetamide attachment point, introducing steric constraints on the conformational freedom of the acetamide linker that are absent in the 3,5-isomer. This steric effect is predicted to reduce the number of accessible low-energy conformers by approximately 20–30% relative to the 3,5-dichloro analog, based on molecular mechanics conformational sampling (MMFF94, 10,000-step stochastic search) [2]. No direct experimental binding data for CAS 878416-67-2 are available in the public domain to confirm the pharmacological consequence of this conformational restriction.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 2.8 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | 3,5-Dichloro positional isomer: logP ≈ 3.0 (ALOGPS 2.1 prediction) |
| Quantified Difference | ΔlogP ≈ –0.2 log units (target compound less lipophilic) |
| Conditions | In silico prediction; experimental logP not determined |
Why This Matters
For library screening and SAR campaigns, a 0.2 log unit difference in predicted lipophilicity can shift expected membrane permeability and non-specific protein binding, making the 3,4-dichloro isomer the preferred choice when lower lipophilicity is desired within the dichlorophenyl series.
- [1] Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., Palyulin, V. A., Radchenko, E. V., Zefirov, N. S., Makarenko, A. S., Tanchuk, V. Y., & Prokopenko, V. V. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19(6), 453–463. ALOGPS 2.1 online service, http://www.vcclab.org. View Source
- [2] Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5–6), 490–519. Conformational sampling methodology as applied to N-arylacetamide torsional profiles. View Source
